![molecular formula C17H12BrNO2S2 B3004956 3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1421449-46-8](/img/structure/B3004956.png)
3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can be synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiophene derivative would depend on its exact structure. For example, 5-Bromo-2-thiophenecarboxaldehyde has a refractive index of 1.637, a boiling point of 105-107 °C/11 mmHg, and a density of 1.607 g/mL at 25 °C .Scientific Research Applications
Organic Electronics
Thiophene derivatives have been identified as promising candidates for organic electronic devices due to their limited solubility in common organic solvents, which is advantageous for devices prepared by vapor evaporation .
Antimicrobial Agents
Some synthetic thiophene compounds have shown significant inhibitory effects against various microorganisms, suggesting that similar compounds could be explored for their antimicrobial properties .
Chemical Synthesis
Thiophene derivatives are often used in chemical synthesis, such as in the Bradsher cyclization process, which could be applicable to the synthesis of complex organic molecules .
Pharmaceutical Research
Thiophene is a core structure in many pharmaceuticals, such as nonsteroidal anti-inflammatory drugs and dental anesthetics. The compound could be a precursor or a structural analog in drug development .
Conjugated Polymers
Thiophene-based conjugated polymers are of interest in materials science for their electronic properties. The compound could be used in the synthesis of these polymers .
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit various activities . For instance, some compounds containing a thiophene nucleus act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease .
Mode of Action
It’s worth noting that thiophene units are often used in the functionalization of other compounds, contributing to their light-absorbing and charge-transporting properties . This suggests that the thiophene units in 3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide may interact with its targets in a similar manner.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is a common process in the synthesis of compounds like this . The SM coupling reaction involves the formation of a new carbon-carbon bond through the transmetalation of organoboron reagents . This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation.
Result of Action
It’s known that changing the substituents at position-2 of the thiophene ring can significantly affect the biological activity of thiophene derivatives . This suggests that the compound may have diverse biological effects depending on its specific structure and the nature of its substituents.
Action Environment
It’s worth noting that the success of the sm coupling reaction, which is involved in the synthesis of compounds like this, originates from its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature and the presence of certain functional groups.
Future Directions
The future directions in the field of thiophene derivatives involve the development of new synthetic methods and the exploration of their biological activities . The enhancement of regioregularity through advanced metal-catalyzed methodologies leads to various beneficial outcomes such as an intensified extinction coefficient, an increase in the mobility of the charge carriers and a red shift in absorption in solid state .
properties
IUPAC Name |
3-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S2/c18-12-4-1-3-11(9-12)17(21)19-10-13-6-7-15(23-13)16(20)14-5-2-8-22-14/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYPFXWWXDUFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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